molecular formula C11H8N2O2 B11902306 Pyrido[1,2-a]benzimidazole-7,8-diol CAS No. 747365-76-0

Pyrido[1,2-a]benzimidazole-7,8-diol

Cat. No.: B11902306
CAS No.: 747365-76-0
M. Wt: 200.19 g/mol
InChI Key: QZNXGIRQKUCLOS-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol is a nitrogen-containing heterocyclic compound. Heterocycles are a significant class of compounds in organic chemistry due to their presence in various biological systems and their utility in pharmaceuticals, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol typically involves the cyclization of appropriate precursors under oxidative conditions. One common method involves the use of chloramine-T as an oxidizing agent in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This reaction can proceed rapidly at room temperature . Another approach involves the use of transition-metal-free oxidative intramolecular cyclizations .

Industrial Production Methods

Industrial production methods for benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like chloramine-T.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chloramine-T in HFIP.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic ring .

Scientific Research Applications

Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit COX-2 by fitting into the enzyme’s active site, thereby preventing the enzyme from catalyzing the production of pro-inflammatory prostaglandins . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyridine: Lacks the benzo ring but shares the imidazo-pyridine core.

Uniqueness

Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of hydroxyl groups at positions 7 and 8 can significantly impact its solubility, binding affinity, and overall pharmacokinetic properties .

Properties

CAS No.

747365-76-0

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

pyrido[1,2-a]benzimidazole-7,8-diol

InChI

InChI=1S/C11H8N2O2/c14-9-5-7-8(6-10(9)15)13-4-2-1-3-11(13)12-7/h1-6,14-15H

InChI Key

QZNXGIRQKUCLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=CC(=C(C=C3N2C=C1)O)O

Origin of Product

United States

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